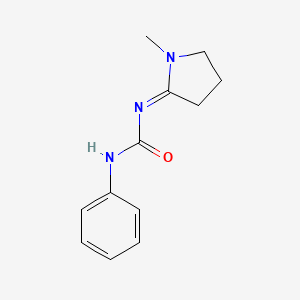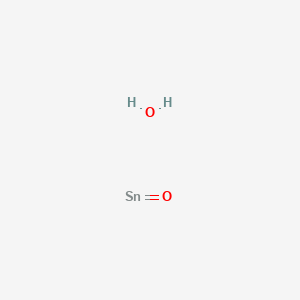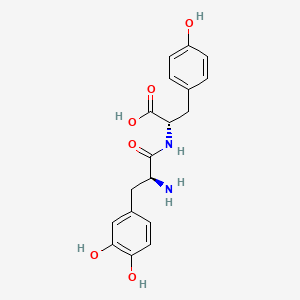![molecular formula C10H22O4S.C6H15NO3<br>C16H37NO7S B14673345 2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate CAS No. 39943-70-9](/img/structure/B14673345.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate is a compound that combines the properties of both 2-[Bis(2-hydroxyethyl)amino]ethanol and decyl hydrogen sulfate. This compound is known for its applications in various industries, including its use as an emulsifier, surfactant, and in polymerization processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[Bis(2-hydroxyethyl)amino]ethanol is typically synthesized through the reaction of ethylene oxide with ammonia. The reaction conditions involve maintaining a controlled temperature and pressure to ensure the desired product is obtained . Decyl hydrogen sulfate can be prepared by the sulfation of decanol using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves large-scale reactors where ethylene oxide and ammonia are reacted under optimized conditions to maximize yield and purity . Decyl hydrogen sulfate is produced through continuous sulfation processes, where decanol is reacted with sulfur trioxide in a falling film reactor .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
Major Products
The major products formed from the reactions of 2-[Bis(2-hydroxyethyl)amino]ethanol include its oxidized and reduced forms, as well as substituted derivatives where the hydroxyl groups are replaced with other functional groups .
Applications De Recherche Scientifique
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. This compound can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions . Decyl hydrogen sulfate acts as a surfactant by reducing the surface tension of liquids, thereby improving the mixing and dispersion of different phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Similar in structure to 2-[Bis(2-hydroxyethyl)amino]ethanol, but with three hydroxyl groups instead of two.
Ethanolamine: Contains only one hydroxyl group and is less hydrophilic compared to 2-[Bis(2-hydroxyethyl)amino]ethanol.
Decyl sulfate: Similar to decyl hydrogen sulfate but lacks the hydrogen atom, making it a stronger surfactant.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate is unique due to its combined properties of both components, offering enhanced emulsifying and surfactant capabilities. This makes it particularly useful in applications requiring both stabilization and solubilization of compounds .
Propriétés
Numéro CAS |
39943-70-9 |
|---|---|
Formule moléculaire |
C10H22O4S.C6H15NO3 C16H37NO7S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H,11,12,13);8-10H,1-6H2 |
Clé InChI |
ATZAKPNPIMQYKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
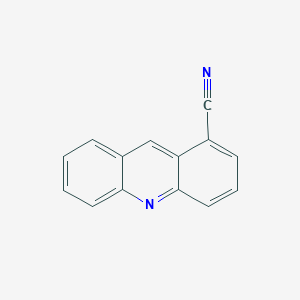
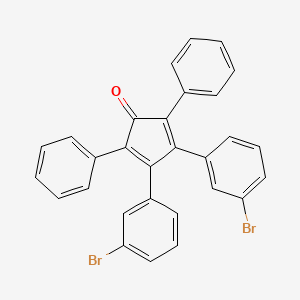

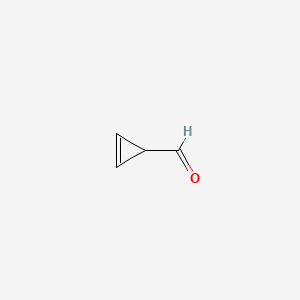
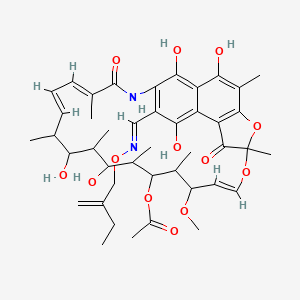
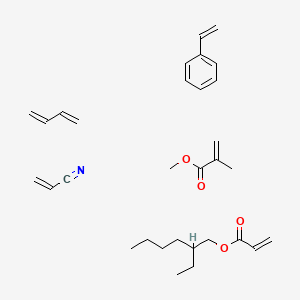
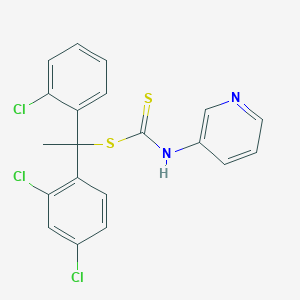
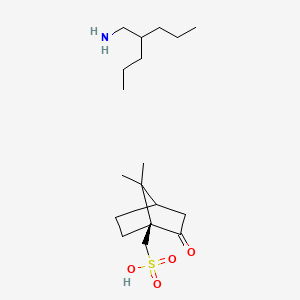
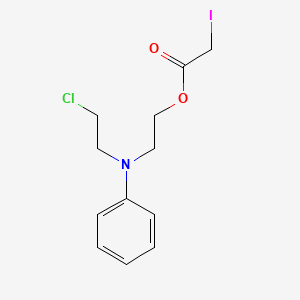
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
